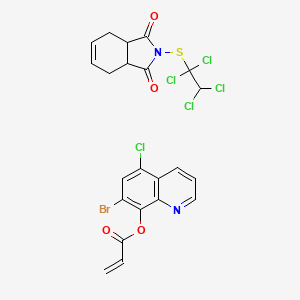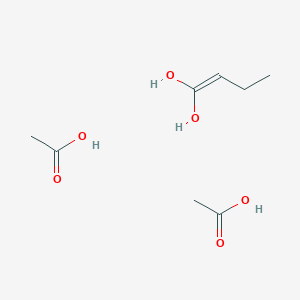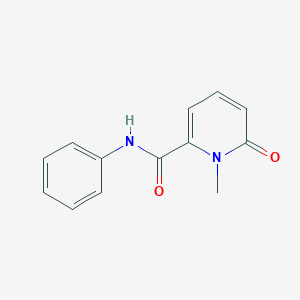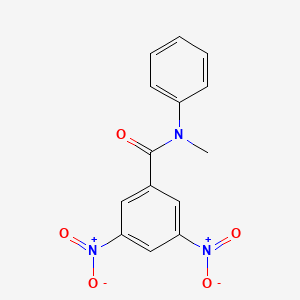
N-methyl-3,5-dinitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3,5-dinitro-N-phenylbenzamide is an organic compound with the molecular formula C14H11N3O5 It is a derivative of benzamide, characterized by the presence of nitro groups at the 3 and 5 positions on the benzene ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,5-dinitro-N-phenylbenzamide typically involves the nitration of N-methyl-N-phenylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the benzene ring more susceptible to nucleophilic attack.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: N-methyl-3,5-diamino-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and N-methylaniline.
Scientific Research Applications
N-methyl-3,5-dinitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3,5-dinitro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenylbenzamide: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,5-dinitrobenzoic acid: Contains nitro groups but lacks the amide and methyl groups, resulting in different chemical properties.
N-methyl-3-nitro-N-phenylbenzamide: Contains only one nitro group, leading to different reactivity and applications.
Uniqueness
N-methyl-3,5-dinitro-N-phenylbenzamide is unique due to the presence of both nitro groups and the amide functionality, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
60965-27-7 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-methyl-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C14H11N3O5/c1-15(11-5-3-2-4-6-11)14(18)10-7-12(16(19)20)9-13(8-10)17(21)22/h2-9H,1H3 |
InChI Key |
SCIQYIYYMAPENJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



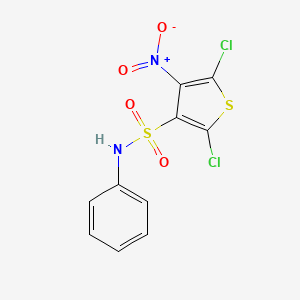
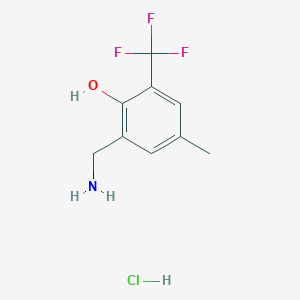

![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)
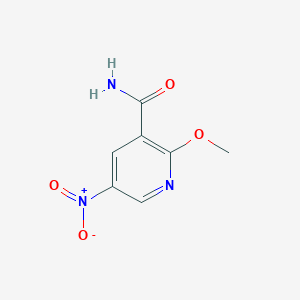
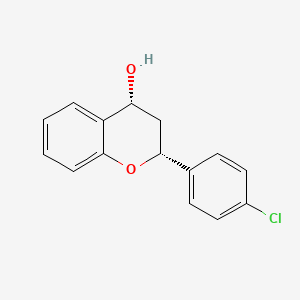

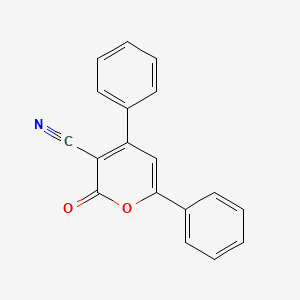
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)
